

In-Depth Technical Guide to DBCO-PEG24-Maleimide

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Compound of Interest

Compound Name: DBCO-PEG24-Maleimide

Cat. No.: B15338830 Get Quote

CAS Number: 2924872-84-2

This technical guide provides a comprehensive overview of **DBCO-PEG24-Maleimide**, a heterobifunctional crosslinker, for researchers, scientists, and drug development professionals. It details the molecule's properties, applications, and experimental protocols, and includes visualizations of its use in bioconjugation workflows.

Core Properties and Specifications

DBCO-PEG24-Maleimide is a versatile bioconjugation reagent that incorporates a dibenzocyclooctyne (DBCO) group, a 24-unit polyethylene glycol (PEG) spacer, and a maleimide group. This structure enables a two-step sequential or orthogonal conjugation strategy. The maleimide group reacts specifically with thiol (sulfhydryl) groups, while the DBCO group undergoes a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. The extended PEG spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility and stability of the resulting conjugates.[1][2]

Chemical and Physical Properties



Property	Value	Reference
CAS Number	2924872-84-2	[3]
Molecular Formula	C76H122N4O29	[4]
Molecular Weight	1555.8 g/mol	[4]
Purity	≥95%	[1]
Appearance	White to off-white solid or viscous oil	
Solubility	Soluble in aqueous buffers and DMSO	MedChemExpress
Storage Conditions	-20°C, under inert gas, desiccated, protected from light	[4]

Applications in Research and Drug Development

The unique properties of **DBCO-PEG24-Maleimide** make it a valuable tool in a variety of applications, particularly in the development of targeted therapeutics and diagnostic agents.

- Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell death.
 The PEG spacer can improve the pharmacokinetic properties of the ADC.
- Protein and Peptide Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins or peptides containing cysteine residues. This is useful for a wide range of assays, including immunoassays, fluorescence microscopy, and flow cytometry.
- Surface Functionalization: Nanoparticles, beads, and other surfaces can be functionalized
 with DBCO-PEG24-Maleimide to allow for the subsequent attachment of azide-containing
 biomolecules. This is used in the development of biosensors, targeted drug delivery systems,
 and imaging probes.



Molecular Crosslinking: The bifunctional nature of the linker allows for the crosslinking of two
different molecules, one with a thiol group and one with an azide group. This can be used to
study protein-protein interactions or to create novel bioconjugates with specific architectures.

Experimental Protocols

The following are generalized protocols for the use of **DBCO-PEG24-Maleimide**. Optimization will be required for specific applications.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the first step of labeling a thiol-containing molecule (e.g., a protein with a cysteine residue) with **DBCO-PEG24-Maleimide**.

Materials:

- Thiol-containing protein in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)
- DBCO-PEG24-Maleimide
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP) if protein disulfides need to be reduced
- Desalting column

Procedure:

- Prepare the Protein: If the protein's thiol groups are in the form of disulfide bonds, they must be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
- Prepare the Linker: Immediately before use, dissolve DBCO-PEG24-Maleimide in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
- Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG24-Maleimide stock solution to the protein solution.



- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Remove the excess, unreacted linker using a desalting column, dialysis, or sizeexclusion chromatography.
- Characterization: The successful conjugation and the degree of labeling can be confirmed by methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the DBCO group at around 309 nm.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the second step of conjugating the DBCO-labeled molecule with an azide-containing molecule.

Materials:

- DBCO-labeled molecule from Protocol 1
- Azide-containing molecule in a compatible buffer (azide-free)
- Purification system (e.g., SEC-HPLC)

Procedure:

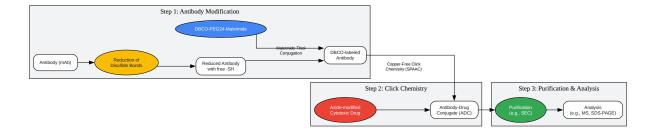
- Prepare Reagents: Ensure both the DBCO-labeled molecule and the azide-containing molecule are in an azide-free buffer such as PBS.
- Conjugation Reaction: Mix the DBCO-labeled molecule with the azide-containing molecule. A
 1.5 to 5-fold molar excess of one component is often used to drive the reaction to
 completion.
- Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized based on the specific reactants.
- Purification: Purify the final conjugate to remove any unreacted starting materials using sizeexclusion chromatography or another appropriate method.



 Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and purity.

Visualizing Workflows and Pathways Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using **DBCO-PEG24-Maleimide**.



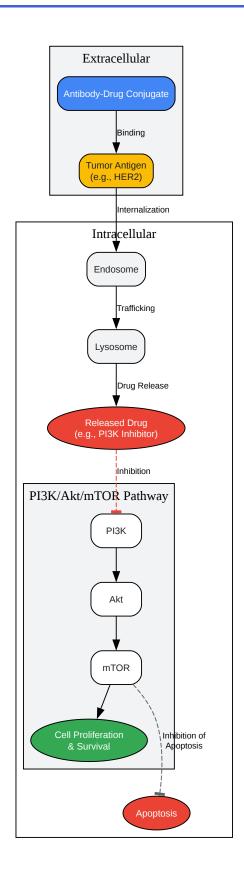
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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Conceptual Signaling Pathway Targeted by an ADC

This diagram illustrates how an ADC, created using a linker like **DBCO-PEG24-Maleimide**, can deliver a drug to a cancer cell to inhibit a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.





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Caption: ADC Targeting of the PI3K/Akt/mTOR Signaling Pathway.



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